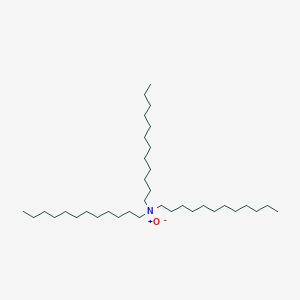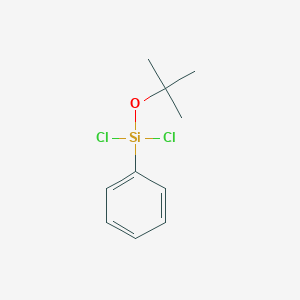
tert-Butoxy(dichloro)phenylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butoxy(dichloro)phenylsilane is an organosilicon compound with the molecular formula C10H13Cl2OSi. It is a versatile reagent used in organic synthesis, particularly for introducing the tert-butoxy group into molecules. This compound is known for its stability and reactivity, making it valuable in various chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butoxy(dichloro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with tert-butyl hydroperoxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
化学反应分析
Types of Reactions
tert-Butoxy(dichloro)phenylsilane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the tert-butoxy group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: It can be reduced to form silanes with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at moderate temperatures.
Oxidation: Reagents like hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions include tert-butoxy-substituted silanes, silanols, and siloxanes, depending on the reaction conditions and reagents used.
科学研究应用
tert-Butoxy(dichloro)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for introducing tert-butoxy groups into organic molecules, facilitating the synthesis of complex organic compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with improved stability and bioavailability.
作用机制
The mechanism of action of tert-Butoxy(dichloro)phenylsilane involves the formation of reactive intermediates, such as silanols or siloxanes, which can further react with other molecules. The tert-butoxy group enhances the stability and reactivity of the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
相似化合物的比较
Similar Compounds
tert-Butoxy(chloro)diphenylsilane: Similar in structure but with two phenyl groups instead of one.
tert-Butoxy(trimethyl)silane: Contains three methyl groups instead of phenyl and chloro groups.
tert-Butoxy(dimethyl)phenylsilane: Contains two methyl groups and one phenyl group.
Uniqueness
tert-Butoxy(dichloro)phenylsilane is unique due to its combination of tert-butoxy, phenyl, and dichloro groups, which confer distinct reactivity and stability. This makes it particularly useful in specific synthetic applications where other similar compounds may not perform as effectively .
属性
CAS 编号 |
17921-74-3 |
|---|---|
分子式 |
C10H14Cl2OSi |
分子量 |
249.21 g/mol |
IUPAC 名称 |
dichloro-[(2-methylpropan-2-yl)oxy]-phenylsilane |
InChI |
InChI=1S/C10H14Cl2OSi/c1-10(2,3)13-14(11,12)9-7-5-4-6-8-9/h4-8H,1-3H3 |
InChI 键 |
GASFEZZCXBDCKU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)O[Si](C1=CC=CC=C1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


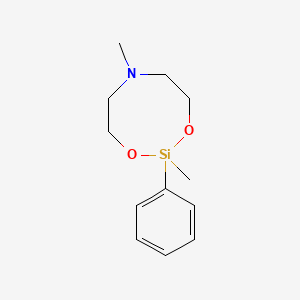

![3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B14703265.png)

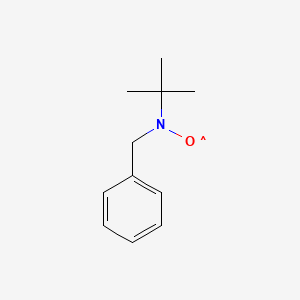

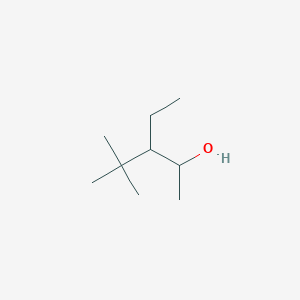
![4-[(E)-{[4-(Hexyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14703286.png)
![Propanenitrile, 3-[(1,1-dimethyl-4-penten-2-ynyl)oxy]-](/img/structure/B14703300.png)

